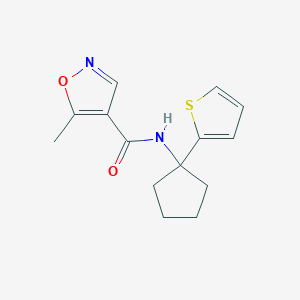
5-methyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The synthesized (E)-N-(arylethenesulfonyl)thiophene-2-carboxamide was reacted with araldoxime in the presence of CTAB and iodosobenzene in water medium at ambient temperature, which furnished N-((5-aryl-3-phenyl-4,5-dihydroisoxazol-4-yl)sulfonyl)thiophene-2-carboxamide .Chemical Reactions Analysis
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthetic Pathways and Chemical Properties : Research on compounds similar to "5-methyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-4-carboxamide" often involves the exploration of synthetic routes for creating novel isoxazole derivatives. For instance, studies have detailed methodologies for synthesizing isoxazole and pyrazole derivatives, emphasizing the importance of these compounds in developing new chemical entities with potential biological activities (Hassan, Hafez, & Osman, 2014). Such research contributes to the understanding of chemical synthesis techniques and the structural characterization of novel compounds.
Crystal Structure Analysis : The determination of crystal structures of isoxazole derivatives provides insight into their molecular configurations and potential interactions. Structural analyses help in understanding the molecular basis of their biological activity or material properties. For example, the structure of an isoxazole amino ester was investigated to understand its conformational aspects, which are crucial for designing compounds with desired physical and chemical properties (Smith, Mirzaei, Natale, Scott, & Willett, 1991).
Potential Applications
Biological Activity and Drug Design : Isoxazole derivatives are studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. For instance, new thiophene, thiazolyl-thiophene, and thienopyridine derivatives were synthesized and tested for their in vitro cytotoxicity, showing promising anticancer activities (Atta & Abdel‐Latif, 2021). Such studies are foundational for the development of new therapeutic agents.
Material Science Applications : Beyond medicinal chemistry, isoxazole and related compounds are explored for their applications in materials science, including the synthesis of polymers and materials with specific electronic or photonic properties. This research avenue highlights the versatility of these compounds in various scientific domains.
Direcciones Futuras
Thiophene and its substituted derivatives have made an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules . It has been proven to be effectual drugs in present respective disease scenario . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .
Propiedades
IUPAC Name |
5-methyl-N-(1-thiophen-2-ylcyclopentyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-11(9-15-18-10)13(17)16-14(6-2-3-7-14)12-5-4-8-19-12/h4-5,8-9H,2-3,6-7H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIJLRMORZBNEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2(CCCC2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

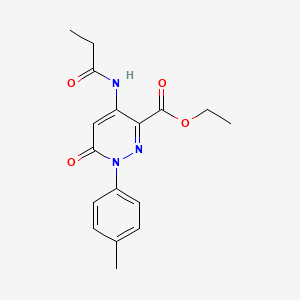
![Methyl 4-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2371122.png)
![Lithium(1+) ion 5-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2371123.png)
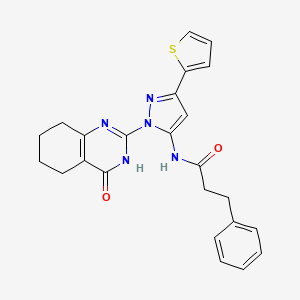
![N-[cyano(2-methoxyphenyl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxamide](/img/structure/B2371126.png)
![N-[2-(dimethylamino)pyridin-3-yl]-2,3,4,5-tetrafluorobenzamide](/img/structure/B2371129.png)
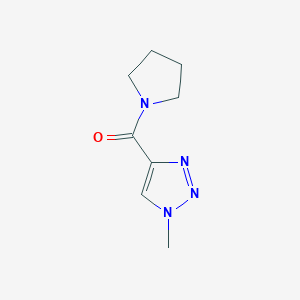
![5-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2371132.png)

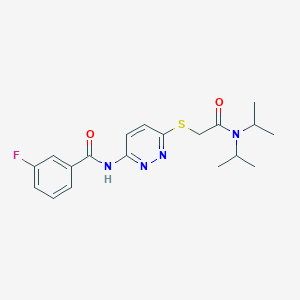
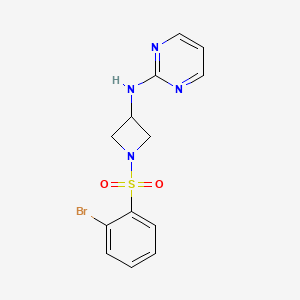
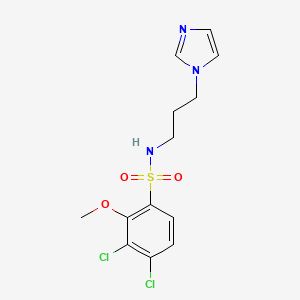
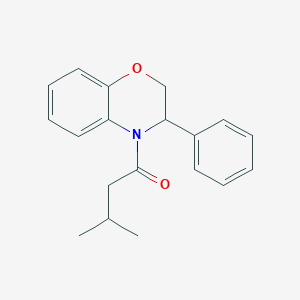
![Ethyl 2-(tert-butyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B2371144.png)